molecular formula C11H18N2O B595585 5-Methyl-6-(pentyloxy)pyridin-3-amine CAS No. 1248447-14-4

5-Methyl-6-(pentyloxy)pyridin-3-amine

Cat. No.: B595585
CAS No.: 1248447-14-4
M. Wt: 194.278
InChI Key: KURWDYPBHSIXCS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-(pentyloxy)pyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses a palladium catalyst to couple a boronic acid with a halogenated pyridine derivative . For example, 5-bromo-2-methylpyridin-3-amine can be reacted with pentyloxyboronic acid under suitable conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-(pentyloxy)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the pentyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

5-Methyl-6-(pentyloxy)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-6-(pentyloxy)pyridin-3-amine depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-(pentyloxy)pyridin-3-amine
  • 6-Methyl-5-(pentyloxy)pyridin-3-amine
  • 5-Methyl-6-(butyloxy)pyridin-3-amine

Uniqueness

5-Methyl-6-(pentyloxy)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

5-methyl-6-pentoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-3-4-5-6-14-11-9(2)7-10(12)8-13-11/h7-8H,3-6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURWDYPBHSIXCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=NC=C(C=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60734399
Record name 5-Methyl-6-(pentyloxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248447-14-4
Record name 5-Methyl-6-(pentyloxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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